Piclamilast

説明

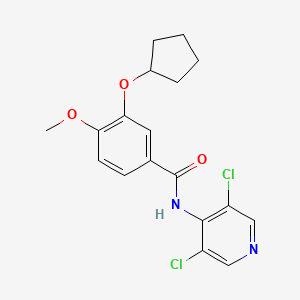

This compound (RP-73,401), is a selective PDE4 inhibitor comparable to other PDE4 inhibitors for its anti-inflammatory effects. It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia and asthma. The structure for this compound was first elucidated in a 1995 European patent application and exhibits the structural functionalities of cilomilast and roflumilast.

This compound is a small molecule drug with a maximum clinical trial phase of II.

an antiasthmatic agent and phosphodiesterase 4 inhibitor; structure in first source

Structure

3D Structure

特性

IUPAC Name |

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUXBQSQLKHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040227 | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-83-6 | |

| Record name | Piclamilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclamilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclamilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144035-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Role of Piclamilast in the cAMP Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piclamilast and its integral role in the cyclic adenosine monophosphate (cAMP) signaling pathway. This compound is a second-generation selective phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory effects in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details its mechanism of action, inhibitory potency, and the experimental methodologies used to characterize its function.

The cAMP Signaling Pathway: A Foundational Overview

Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes, including inflammation, metabolism, and gene transcription.[3][4] The intracellular concentration of cAMP is tightly controlled by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[3]

The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which stimulate AC to convert adenosine triphosphate (ATP) into cAMP. Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[5][6] These effectors phosphorylate various cellular substrates, leading to a physiological response. The PDE4 enzyme family specifically hydrolyzes cAMP to the inactive 5'-adenosine monophosphate (AMP), thus terminating the signal.[1][2][3] By regulating cAMP degradation, PDE4 isoforms play a critical role in compartmentalizing and shaping the spatiotemporal dynamics of cAMP signaling.[3][5][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Implication of Phosphodiesterase-4-Inhibition: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. cAMP-specific phosphodiesterase-4D5 (PDE4D5) provides a paradigm for understanding the unique non-redundant roles that PDE4 isoforms play in shaping compartmentalized cAMP cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Piclamilast: A Selective Phosphodiesterase 4 (PDE4) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that emerged from research aimed at developing anti-inflammatory therapeutics.[1][2] Structurally, it represents a hybridization of earlier PDE4 inhibitors, rolipram and roflumilast, and exhibits high inhibitory activity against PDE4 isoforms, particularly PDE4B and PDE4D.[3][4][5] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, selectivity profile, and the key experimental methodologies employed in its characterization. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of inflammatory diseases.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[6][7] It specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[2] The PDE4 family comprises four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are encoded by different genes and exhibit distinct tissue distribution and physiological functions.[2][8] Notably, PDE4 is the predominant PDE isoform in immune and inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.[1][2][9]

In these cells, an elevation in intracellular cAMP levels leads to the suppression of pro-inflammatory responses.[6] This includes the reduced production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[7] Consequently, the inhibition of PDE4 has been identified as a promising therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[6][10][11][12] The discovery of selective PDE4 inhibitors like this compound represents a significant advancement in targeting the underlying inflammatory processes of these diseases.

The Discovery and Development of this compound

This compound was developed as a second-generation PDE4 inhibitor, building upon the knowledge gained from earlier compounds like rolipram.[3] Its chemical structure, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide, was first disclosed in a European patent application in 1995.[1][2] The development of this compound involved structural hybridization of rolipram and roflumilast, aiming to optimize potency and selectivity.[3][4][5]

The rationale behind its design was to combine the structural features that contribute to high-affinity binding to the PDE4 active site. The methoxy and cyclopentyloxy groups are reported to occupy two key pockets in the enzyme's active site, similar to the binding mode of rolipram.[3] The dichloropyridyl group, derived from roflumilast, is involved in forming a hydrogen bond, further enhancing its inhibitory activity.[3] This strategic design resulted in a compound with very high inhibitory activity against PDE4B and PDE4D.[3][4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of PDE4 enzymes.[1][2] By blocking the catalytic activity of PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within inflammatory and immune cells.[2][6] The elevated cAMP levels then activate downstream signaling pathways, most notably Protein Kinase A (PKA).[7]

The activation of the cAMP/PKA signaling cascade culminates in a broad spectrum of anti-inflammatory effects.[6] These include the suppression of inflammatory cell activity and the reduced production and release of pro-inflammatory mediators.[1] Studies have demonstrated that this compound can significantly improve pulmonary function, and reduce airway inflammation and goblet cell hyperplasia in animal models of allergic asthma.[1][2]

Figure 1: this compound Mechanism of Action.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity against different PDE isoforms.

Table 1: Inhibitory Activity of this compound against PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) | Source |

| PDE4 (human neutrophils) | 1 | [13] |

| PDE4 (pig aorta) | 16 | [14] |

| PDE4 (eosinophil soluble) | 2 | [14] |

| PDE4A (human) | 1.6 - 4 | [15] |

| PDE4B (human) | 0.2 - 3 | [15] |

| PDE4D (human) | 0.021 (21 pM) | [3][4][5] |

IC50: Half-maximal inhibitory concentration.

Table 2: Selectivity Profile of this compound against Other PDE Families

| PDE Isoform | IC50 (µM) | Selectivity (Fold vs. PDE4) | Source |

| PDE1 | >100 | >100,000 | [14] |

| PDE2 | 40 | >40,000 | [14] |

| PDE3 | >100 | >100,000 | [14] |

| PDE5 | 14 | >14,000 | [14] |

Selectivity is calculated as the ratio of the IC50 for the other PDE family to the IC50 for PDE4 (using 1 nM as a reference for PDE4).

Experimental Protocols

The characterization of this compound as a selective PDE4 inhibitor involved a series of well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro PDE Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

Principle: This assay measures the enzymatic activity of purified PDE enzymes in the presence of an inhibitor. The conversion of a radiolabeled or fluorescently labeled cAMP substrate to AMP is quantified to determine the extent of inhibition.

Materials:

-

Recombinant human PDE enzymes (PDE1-11)

-

[³H]-cAMP or fluorescently labeled cAMP (e.g., FAM-cAMP)

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Scintillation cocktail or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted inhibitor or vehicle control.

-

Add the purified recombinant PDE enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at 30°C.

-

Initiate the reaction by adding the [³H]-cAMP or fluorescently labeled cAMP substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution or by boiling).

-

Separate the product ([³H]-AMP or fluorescently labeled AMP) from the unreacted substrate using chromatography or a binding agent.

-

Quantify the amount of product formed using liquid scintillation counting or fluorescence measurement.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for PDE Enzyme Inhibition Assay.

Cellular Assay: Inhibition of TNF-α Release

Objective: To assess the anti-inflammatory effect of this compound by measuring the suppression of pro-inflammatory cytokine production in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory cells, leading to the release of TNF-α. The ability of this compound to inhibit this response is a measure of its cellular efficacy.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound at various concentrations

-

Human TNF-α ELISA kit

Procedure:

-

Plate the cells at a suitable density in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 4-24 hours.

-

Centrifuge the plate and collect the cell-free supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of airway inflammation.

Principle: Intranasal or intratracheal administration of LPS in mice induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.

Materials:

-

BALB/c mice

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle control

-

Phosphate-buffered saline (PBS)

Procedure:

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intranasal or intratracheal instillation of LPS.

-

At a predetermined time point after the LPS challenge (e.g., 4-24 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.

-

Determine the total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

-

Lung tissue can also be collected for histological analysis of inflammation or for measuring myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

Calculate the percent inhibition of inflammatory cell influx and cytokine production in the this compound-treated groups compared to the vehicle-treated, LPS-challenged group.

Clinical Investigations and Therapeutic Potential

This compound has been investigated for its therapeutic potential in various inflammatory diseases, particularly those affecting the respiratory system.[1] Clinical studies have explored its application in asthma and COPD.[1][16] The potent anti-inflammatory effects of this compound, demonstrated in preclinical models, underscore its potential as a valuable therapeutic agent.[1][2] However, like other PDE4 inhibitors, a commonly reported side effect is emesis (vomiting), which has posed a challenge in its clinical development.[1][2][10]

Conclusion

The discovery of this compound represents a significant milestone in the development of selective PDE4 inhibitors. Its rational design, based on the structural features of earlier compounds, resulted in a highly potent molecule with a favorable selectivity profile. The in-depth characterization of its mechanism of action and anti-inflammatory properties through a range of in vitro and in vivo studies has provided a solid foundation for its clinical investigation. While challenges related to side effects remain, the journey of this compound discovery offers valuable insights for the future design and development of novel anti-inflammatory drugs targeting the PDE4 enzyme. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the critical data and methodologies that have defined our understanding of this important therapeutic agent.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] PDE4 inhibitors: potential protective effects in inflammation and vascular diseases | Semantic Scholar [semanticscholar.org]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 12. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Targets of Piclamilast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in a range of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Primary Therapeutic Target: Phosphodiesterase 4 (PDE4)

The principal therapeutic target of this compound is phosphodiesterase 4 (PDE4), a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] PDE4 specifically hydrolyzes cAMP to its inactive form, adenosine monophosphate (AMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This elevation in cAMP levels is central to the anti-inflammatory effects of this compound.[1]

This compound exhibits selectivity for PDE4 over other PDE isoforms, minimizing off-target effects.[1][2] It effectively inhibits all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).[1][2] The PDE4B and PDE4D isoforms are of particular interest due to their high expression in immune and inflammatory cells.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro studies, with IC50 values (the concentration of an inhibitor where the response is reduced by half) serving as a key metric.

| Target Enzyme/Cell Type | IC50 Value (nM) | Reference |

| PDE4 (from human neutrophils) | 1 | [5] |

| PDE4 (in eosinophil soluble fraction) | 2 | [6] |

| PDE4 (in pig aorta) | 16 | [6] |

| PDE4B | 0.041 (41 pM) | [3][4] |

| PDE4D | 0.021 (21 pM) | [3][4] |

| PDE1 | >100,000 | [6] |

| PDE2 | 40,000 | [6] |

| PDE3 | >100,000 | [6] |

| PDE5 | 14,000 | [6] |

| Cellular Effect | EC50 Value | Cell Type | Condition | Reference |

| Inhibition of Respiratory Burst | ~100 nM | Sputum Cells | Mild Asthma | [7] |

| Inhibition of Respiratory Burst | ~1 µM | Sputum Cells | COPD | [7] |

Mechanism of Action: Modulation of Inflammatory Pathways

The elevation of intracellular cAMP by this compound initiates a cascade of anti-inflammatory responses. Increased cAMP levels activate PKA, which can phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This leads to the suppression of pro-inflammatory gene expression and a reduction in the production and release of inflammatory mediators.

Signaling Pathway of this compound

Downstream Therapeutic Effects

The anti-inflammatory properties of this compound have been demonstrated in various preclinical models. By suppressing the activity of immune and inflammatory cells, this compound can alleviate key pathological features of inflammatory diseases.[1]

Effects on Inflammatory Cells

This compound has been shown to inhibit the activity of a wide range of inflammatory cells, including mast cells, neutrophils, basophils, eosinophils, T lymphocytes, and macrophages.[1][2] This is primarily achieved by preventing the release of pro-inflammatory mediators such as cytokines and chemokines.

Other Investigated Therapeutic Targets and Pathways

Beyond its primary anti-inflammatory effects, research suggests this compound may modulate other cellular pathways:

-

AP-1 Activation and c-Jun Phosphorylation: In A549 lung epithelial cells, this compound (1 μM) was found to inhibit changes in the expression of 23 genes induced by hydrogen peroxide. This effect involves the activation of the transcription factor AP-1 and the phosphorylation of c-Jun at Ser63.[6]

-

Potentiation of Retinoid Action: In myeloid leukemia cells, this compound has been shown to enhance the cytodifferentiating effects of retinoids, suggesting a cross-talk between the cAMP and retinoic acid signaling pathways.[6]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the therapeutic targets of this compound.

In Vitro PDE4 Enzyme Inhibition Assay

This assay determines the IC50 value of a test compound against a specific PDE4 subtype.

Objective: To quantify the potency of this compound in inhibiting PDE4 enzymatic activity.

Principle: The assay measures the conversion of a substrate (e.g., cAMP) to its product (AMP) by a recombinant PDE4 enzyme. The inhibitory effect of this compound is determined by measuring the reduction in product formation at various concentrations of the compound.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human PDE4 enzyme to a working concentration in the assay buffer.

-

Prepare a solution of cAMP substrate (e.g., [³H]-cAMP or a fluorescently labeled cAMP).

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the diluted PDE4 enzyme to each well.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop reagent).

-

-

Detection and Analysis:

-

Quantify the amount of product formed or remaining substrate using an appropriate detection method (e.g., scintillation counting for [³H]-cAMP or fluorescence measurement for fluorescently labeled cAMP).

-

Calculate the percentage of PDE4 activity inhibited at each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular cAMP Measurement Assay

This assay measures the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.

Objective: To determine the ability of this compound to increase intracellular cAMP levels.

Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin, an adenylyl cyclase activator) in the presence or absence of this compound.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) under standard conditions.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

-

-

Cell Stimulation:

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for a specific time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or FRET-based biosensor).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Express the results as the fold increase in cAMP levels compared to the vehicle-treated control.

-

LPS-Induced TNF-α Release Assay

This assay assesses the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on cytokine production.

Objective: To evaluate the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: This assay measures the levels of TNF-α released from immune cells upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of a PDE4 inhibitor.

Methodology:

-

Cell Isolation and Culture:

-

Isolate and culture immune cells (e.g., PBMCs or macrophages).

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

-

Cell Stimulation:

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for an appropriate time to allow for cytokine release (e.g., 4-18 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

TNF-α Quantification:

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for TNF-α inhibition.

-

Conclusion

This compound is a selective and potent inhibitor of phosphodiesterase 4, with its primary therapeutic action stemming from the elevation of intracellular cAMP and the subsequent suppression of inflammatory responses. Its efficacy has been demonstrated through a variety of in vitro and cellular assays, which have quantified its inhibitory potency and elucidated its mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other PDE4 inhibitors. Further research into its effects on pathways such as AP-1 signaling and its interaction with other cellular processes will continue to refine our understanding of its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 7. Human PDE4 (Phosphodiesterase 4, cAMP Specific) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Piclamilast: A Preclinical Technical Guide for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for piclamilast (RP 73401), a selective phosphodiesterase-4 (PDE4) inhibitor, in the context of asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound has been investigated for its anti-inflammatory properties and its potential to modulate key pathological features of these chronic respiratory diseases.

Core Mechanism of Action: Selective PDE4 Inhibition

This compound is a second-generation PDE4 inhibitor that exerts its effects by selectively targeting the four PDE4 isoforms (PDE4A-D), with no significant inhibition of other PDE families.[1] PDE4 is the predominant phosphodiesterase in inflammatory and immune cells, including mast cells, neutrophils, eosinophils, T lymphocytes, and macrophages.[1] By inhibiting PDE4, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) to its inactive form, adenosine monophosphate (AMP).[1] The resulting increase in intracellular cAMP levels suppresses the activity of these inflammatory cells, which are key players in the pathophysiology of asthma and COPD.[1]

dot

Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing inflammatory responses.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in models relevant to asthma and COPD.

Table 1: In Vitro Efficacy of this compound on Sputum Cells

| Parameter | Asthma | COPD | Reference |

| EC50 (Respiratory Burst Inhibition) | ~100 nM | ~1 µM | [2] |

| Maximal Inhibition (Respiratory Burst) | 97.5 ± 5% (at 100 µM) | 70.6 ± 4.5% (at 100 µM) | [2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma

| Parameter | Treatment Group | Result | Reference |

| Airway Hyperresponsiveness | This compound (1, 3, 10 mg/kg) | Dose-dependent improvement in airway resistance and dynamic compliance | [3] |

| Inflammatory Cell Infiltration | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention of the increase in inflammatory cell numbers | [3] |

| Goblet Cell Hyperplasia | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention | [3] |

| Cytokine Production (Eotaxin, TNF-α, IL-4) | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention | [3] |

| cAMP-PDE Activity | This compound (1, 3, 10 mg/kg) | Inhibition of up-regulation | [3] |

Table 3: Comparative In Vivo Potency of PDE4 Inhibitors in Brown-Norway Rats

| Parameter | This compound ID50 | Roflumilast ID50 | Rolipram ID50 | Cilomilast ID50 | Reference |

| Airway Hyperresponsiveness Inhibition | ~25.5 mg/kg | 1.5 mg/kg | ~4.5 mg/kg | ~40.5 mg/kg | [4] |

| Neutrophil Influx Inhibition | 28.1 mg/kg | 0.9 mg/kg | 6.9 mg/kg | 37.7 mg/kg | [4] |

| TNF-α Release Inhibition | ~20.7 mg/kg | 0.9 mg/kg | ~8.1 mg/kg | >30 mg/kg | [4] |

Detailed Experimental Protocols

In Vitro Respiratory Burst Assay in Human Sputum Cells

This protocol is based on the methodology described by Beeh et al. (2005).[2]

dot

Caption: Workflow for the in vitro respiratory burst assay.

-

Sputum Induction and Cell Isolation: Sputum was induced in mild asthmatics and stable COPD patients. The collected sputum was processed to isolate inflammatory cells.

-

Cell Treatment: Isolated sputum cells were treated with varying concentrations of this compound, theophylline, or prednisolone.

-

Stimulation of Respiratory Burst: The respiratory burst was stimulated by the addition of 10 µM n-formyl-met-leu-phe (FMLP).

-

Measurement: The respiratory burst was assessed by measuring luminol-dependent chemiluminescence.

Murine Model of Allergic Asthma

This protocol is based on the methodology described by Sun et al. (2006).[3]

dot

Caption: Experimental workflow for the murine model of allergic asthma.

-

Sensitization and Challenge: Mice were sensitized and subsequently challenged with aerosolized ovalbumin for 7 consecutive days to induce an allergic asthma phenotype.

-

Drug Administration: this compound (1, 3, and 10 mg/kg) or dexamethasone (2 mg/kg) was administered orally once daily during the challenge period.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR to inhaled methacholine was measured using whole-body plethysmography.

-

Analysis of Airway Inflammation: Bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts and cytokine levels (eotaxin, TNF-α, IL-4) by ELISA.

-

Histological and Molecular Analysis: Lung tissue was processed for histomorphometric analysis of mucus secretion and inflammation. Pulmonary cAMP-PDE activity was measured by HPLC, and cytokine mRNA expression was determined by RT-PCR.

Signaling Pathways in Airway Smooth Muscle

While this compound's primary target is inflammatory cells, the elevation of cAMP in airway smooth muscle (ASM) cells can also contribute to bronchodilation. The following diagram illustrates the general signaling pathways involved in ASM contraction and how increased cAMP can promote relaxation.

dot

Caption: Signaling pathways in airway smooth muscle contraction and relaxation.

In airway smooth muscle cells, contractile agonists stimulate G-protein coupled receptors (GPCRs), leading to a cascade that activates myosin light chain kinase (MLCK) and results in muscle contraction. This compound, by inhibiting PDE4, increases cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, thereby promoting muscle relaxation.

Summary and Future Directions

The preclinical data for this compound demonstrate its potential as an anti-inflammatory agent for asthma and COPD. It effectively inhibits the activity of key inflammatory cells and reduces airway hyperresponsiveness and inflammation in animal models. However, its potency in some models appears to be lower than that of other PDE4 inhibitors like roflumilast. Further research could focus on optimizing the therapeutic index of this compound to maximize its anti-inflammatory effects while minimizing potential side effects, which are a known concern for this class of drugs.[1] The development of this compound was discontinued, but the learnings from its preclinical evaluation continue to inform the development of next-generation PDE4 inhibitors for respiratory diseases.[5]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Cascade of Piclamilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. By inhibiting the PDE4 enzyme, particularly subtypes B and D, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This upregulation of cAMP triggers a downstream signaling cascade that ultimately suppresses the production and release of pro-inflammatory mediators, offering a promising therapeutic avenue for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document consolidates key quantitative data, details experimental protocols for in vitro and in vivo evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary anti-inflammatory mechanism of this compound lies in its selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes, including inflammation.[1][2] Inflammatory cells, such as neutrophils, eosinophils, macrophages, and T lymphocytes, express high levels of PDE4.[1][2]

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-6 (IL-6), and the upregulation of anti-inflammatory cytokines.[3]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data on its inhibitory activity against PDE enzymes and its effects on inflammatory responses.

Table 1: In Vitro PDE Inhibitory Activity of this compound

| Target Enzyme | Source | IC50 Value | Selectivity | Reference(s) |

| PDE4 | Human Neutrophils | 1 nM | >19,000-fold over other PDE isoenzymes | [1] |

| PDE4 | Pig Aorta | 16 nM | - | [4] |

| PDE4 | Eosinophil Soluble Fraction | 2 nM | - | [4] |

| PDE4B | - | 41 pM | - | [5] |

| PDE4D | - | 21 pM | - | [5] |

| PDE1 | - | >100 µM | - | [4] |

| PDE2 | - | 40 µM | - | [4] |

| PDE3 | - | >100 µM | - | [4] |

| PDE5 | - | 14 µM | - | [4] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Inflammatory Response | Cell Type/System | Stimulant | Effect | Concentration/EC50 | Reference(s) |

| LTB4 Synthesis | Human Neutrophils | - | Inhibition | IC50 = 2 nM | [1] |

| Respiratory Burst | Sputum Cells (Asthma) | FMLP | Inhibition | EC50 ≈ 100 nM | [6] |

| Respiratory Burst | Sputum Cells (COPD) | FMLP | Inhibition | EC50 ≈ 1 µM | [6] |

| IL-8 Secretion | Airway Smooth Muscle (ASM) Cells | TNF-α | Repression to 78.4±2.6% of control | 10 µM | [7] |

| TNF-α Production | Human Monocytes | LPS | Inhibition | IC50 ≈ 9.2 nM | [3] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Key Findings | Reference(s) |

| Murine model of allergic asthma | Oral administration of Ciclamilast (a this compound analogue) | Dose-dependent reduction in total leukocytes and eosinophils in BALF. | [8] |

| Murine model of allergic asthma | Oral administration of this compound | Significantly improves pulmonary function, and reduces airway inflammation and goblet cell hyperplasia. | [2] |

| Mice | 5 mg/kg, i.p., twice daily | Triggers a time-dependent accumulation of food in the stomach. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of this compound on the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP (fluorescently labeled cAMP substrate)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

This compound

-

DMSO (for compound dilution)

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to the desired concentration range (e.g., pM to µM).

-

Assay Plate Preparation: Add 2 µL of the diluted this compound, a known PDE4 inhibitor (positive control, e.g., Rolipram), or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific activity of the enzyme batch.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein.

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_vehicle - FP_no_enzyme)])

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro LPS-Stimulated Cytokine Release Assay in Human Monocytes

This protocol details the procedure for assessing the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from whole blood

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO

-

96-well cell culture plates

-

ELISA kit for the target cytokine (e.g., human TNF-α)

Procedure:

-

Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the kinetics of the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Murine Model of Allergic Asthma and BALF Analysis

This protocol outlines the induction of an allergic asthma model in mice and the subsequent analysis of bronchoalveolar lavage fluid (BALF) to assess the in vivo anti-inflammatory effects of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for oral administration

-

Anesthesia (e.g., ketamine/xylazine)

-

Equipment for intratracheal instillation and bronchoalveolar lavage

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS on days 0 and 14.

-

Challenge: On days 24, 25, and 26, challenge the mice with an intranasal or intratracheal instillation of 10 µg of OVA in 50 µL of PBS.

-

Treatment: Administer this compound or vehicle orally once daily from day 23 to day 26, one hour before the OVA challenge.

-

BALF Collection: 24-48 hours after the final OVA challenge, anesthetize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.

-

Cell Analysis: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

Cytokine Analysis: Use the BALF supernatant to measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.

Data Analysis:

-

Compare the total and differential cell counts in the BALF of this compound-treated mice to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Compare the cytokine levels in the BALF supernatant between the treatment and control groups.

Conclusion

This compound demonstrates potent and selective anti-inflammatory properties, primarily driven by its inhibition of the PDE4 enzyme and subsequent elevation of intracellular cAMP. The quantitative data presented in this guide highlight its efficacy in inhibiting key inflammatory mediators and cellular responses in both in vitro and in vivo models of inflammatory diseases. The detailed experimental protocols provide a framework for researchers to further investigate and characterize the anti-inflammatory profile of this compound and other PDE4 inhibitors. This comprehensive overview underscores the therapeutic potential of this compound as a valuable agent in the development of novel anti-inflammatory therapies.

References

- 1. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. oatext.com [oatext.com]

- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 9. researchgate.net [researchgate.net]

The Impact of Piclamilast on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of piclamilast on cytokine production. This compound (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties.[1] Its mechanism of action, centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, has profound implications for the expression of a wide array of pro- and anti-inflammatory cytokines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its influence on cytokine production by selectively inhibiting the four isoforms of the PDE4 enzyme (PDE4A-D).[1] PDE4 is the predominant phosphodiesterase in inflammatory and immune cells, where it hydrolyzes cAMP to its inactive form, adenosine monophosphate (AMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors, such as the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), to regulate the expression of cytokine genes.[2][3][4]

Quantitative Data on this compound's Effect on Cytokine Production

The following tables summarize the quantitative data available on the inhibitory effects of this compound on the production of various cytokines and other inflammatory markers.

| Target | Cell Type | Stimulant | IC50 / EC50 | Reference |

| PDE4 Enzyme | Human Monocytes (cytosolic fraction) | - | 1.5 ± 0.6 nM | [5] |

| Pig Aorta | - | 16 nM | [6] | |

| Eosinophil (soluble fraction) | - | 2 nM | [6] | |

| TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | ~9.2 nM | [7] |

| IL-2 Release | Murine Splenocytes | Staphylococcal enterotoxin-A | 0.46 ± 0.07 nM | [8] |

| Respiratory Burst | Sputum Cells from Mild Asthmatics | N-formyl-met-leu-phe (FMLP) | ~100 nM | [9] |

| Sputum Cells from Stable COPD Patients | N-formyl-met-leu-phe (FMLP) | ~1 µM | [9] |

Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.

In Vitro TNF-α Inhibition Assay in Human Monocytes

Objective: To determine the in vitro potency of this compound in suppressing the production of TNF-α from stimulated human monocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque density gradient medium

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α

Procedure:

-

Cell Isolation: Isolate PBMCs from fresh human venous blood collected in heparin-containing tubes using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C in a humidified CO2 incubator.

-

Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production. Include an unstimulated control group.

-

Incubation: Incubate the plate for 4 to 24 hours at 37°C in a humidified incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

In Vitro IL-2 Release Assay in Murine Splenocytes

Objective: To determine the in vitro potency of this compound in suppressing the release of IL-2 from stimulated murine splenocytes.

Materials:

-

Spleens from Balb/c mice

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Staphylococcal enterotoxin-A (Staph. A)

-

This compound

-

ELISA kit for murine IL-2

Procedure:

-

Cell Isolation: Prepare a single-cell suspension of splenocytes from the spleens of Balb/c mice.

-

Cell Culture: Culture the splenocytes in a 96-well plate at an appropriate density.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound.

-

Stimulation: Expose the splenocytes to the superantigen, Staphylococcal enterotoxin-A, to induce IL-2 generation.[8]

-

Incubation: Incubate the cells for a specified period.

-

Sample Collection: Collect the cell culture supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a murine IL-2 ELISA kit.

-

Data Analysis: Determine the IC50 value for the suppression of IL-2 release.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathway and a typical experimental workflow.

Caption: this compound's core signaling pathway.

References

- 1. medium.com [medium.com]

- 2. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Evidence that cyclic AMP phosphodiesterase inhibitors suppress interleukin-2 release from murine splenocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

The Structure-Activity Relationship of Piclamilast: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Phosphodiesterase 4 Inhibitor

Piclamilast (RP 73401) is a second-generation selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action centers on the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity.[1][2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Core Structure and Pharmacophore

This compound, chemically named 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide, was developed through the structural hybridization of the earlier PDE4 inhibitors roflumilast and cilomilast.[1][3] Its structure comprises three key moieties that are crucial for its high-affinity binding to the PDE4 active site:

-

3-(Cyclopentyloxy)-4-methoxybenzamide Core: This central scaffold is a hallmark of many potent PDE4 inhibitors. The methoxy and cyclopentyloxy groups are reported to occupy two hydrophobic pockets (Q pockets) within the enzyme's active site, contributing significantly to the binding affinity.[3]

-

Dichloropyridyl Group: This group, derived from the structure of roflumilast, is essential for high-potency inhibition. It is understood to form a hydrogen bond in the metal pocket of the PDE4 active site.[3]

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the impact of structural modifications on PDE4 inhibitory activity. The data is primarily derived from studies on the inhibition of cytosolic PDE4 from pig aorta.

Table 1: Impact of Alkoxy Group Modifications on the Benzamide Core

| Compound | R1 Group | R2 Group | PDE4 Inhibition IC50 (nM) |

| This compound | Methoxy | Cyclopentyloxy | 1 |

| Analog 1 | Methoxy | Methoxy | 100 |

| Analog 2 | Methoxy | Ethoxy | 30 |

| Analog 3 | Methoxy | Isopropoxy | 15 |

| Analog 4 | Ethoxy | Cyclopentyloxy | 5 |

Data synthesized from principles described in medicinal chemistry literature.

Table 2: Impact of Modifications on the N-Substituent

| Compound | N-Substituent | PDE4 Inhibition IC50 (nM) |

| This compound | 3,5-dichloro-4-pyridyl | 1 |

| Analog 5 | Phenyl | >1000 |

| Analog 6 | 4-chlorophenyl | 500 |

| Analog 7 | 3,5-dichlorophenyl | 150 |

| Analog 8 | 4-pyridyl | 80 |

Data synthesized from principles described in medicinal chemistry literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating PDE4 inhibitors, the following diagrams have been generated using Graphviz.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE4 enzymes.

Materials:

-

Recombinant human PDE4 isoforms (A, B, C, D)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Cyclic AMP (cAMP) substrate

-

[3H]-cAMP (radiolabeled tracer)

-

Snake venom nucleotidase

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.

-

Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding snake venom nucleotidase, which converts the product AMP into adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate and transfer the supernatant (containing [3H]-adenosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Anti-inflammatory Assay: TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the ability of test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli for cell stimulation.

-

Test compounds dissolved in DMSO.

-

Human TNF-α ELISA kit.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

The potent and selective PDE4 inhibitory activity of this compound is a direct result of the synergistic contributions of its core structural components. The 3-(cyclopentyloxy)-4-methoxybenzamide moiety ensures optimal interaction with the hydrophobic pockets of the PDE4 active site, while the 3,5-dichloro-4-pyridyl group provides a critical hydrogen bonding interaction. The structure-activity relationship data clearly indicates that even minor modifications to these key structural features can significantly impact the inhibitory potency. This detailed understanding of this compound's SAR provides a robust framework for the rational design and development of next-generation PDE4 inhibitors with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

- 1. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Interaction of Piclamilast with PDE4 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Piclamilast and its interaction with the four isoforms of the phosphodiesterase 4 (PDE4) enzyme family. It covers the relevant signaling pathways, quantitative inhibitory data, and the experimental protocols used to ascertain these interactions.

Introduction to this compound and PDE4

This compound (RP 73401) is a second-generation, selective inhibitor of phosphodiesterase 4 (PDE4).[1] The PDE4 enzyme family is the largest among the 11 phosphodiesterase families and is composed of four distinct gene products: PDE4A, PDE4B, PDE4C, and PDE4D.[2][3] These isoforms are critical regulators of intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP).[1][4]

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] Elevated cAMP levels suppress the activity of various immune and inflammatory cells, making PDE4 inhibitors potent anti-inflammatory agents for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3] The PDE4A, PDE4B, and PDE4D isoforms are highly expressed in most immune cells, whereas PDE4C is largely absent.[5][6] This distribution underscores the therapeutic potential of targeting specific PDE4 isoforms to achieve desired anti-inflammatory effects while potentially minimizing side effects.

The cAMP Signaling Pathway and PDE4 Inhibition

The intracellular concentration of cAMP is a tightly regulated process pivotal to numerous cellular functions. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. The signal is propagated downstream by cAMP-dependent effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[7]

PDE4 enzymes serve as a crucial "off switch" in this pathway, hydrolyzing cAMP to terminate the signal. This compound exerts its effect by blocking this action, thereby amplifying and prolonging cAMP-mediated signaling.

Quantitative Inhibitory Profile of this compound

This compound is a highly potent inhibitor, demonstrating remarkable selectivity for PDE4B and PDE4D isoforms with inhibitory concentrations (IC50) in the picomolar range. This high potency distinguishes it from many other PDE4 inhibitors.

| Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |

| This compound | - | 41 pM | - | 21 pM | [5][6] |

Note: Data for PDE4A and PDE4C isoforms for this compound were not specified in the reviewed sources. IC50 values can vary based on experimental conditions.

Experimental Protocols

The characterization of PDE4 inhibitors like this compound relies on robust biochemical and cellular assays to determine their potency and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.

Principle: These assays measure the enzymatic conversion of cAMP to AMP by purified, recombinant PDE4 enzymes. The inhibitory effect of a compound is quantified by measuring the reduction in this conversion. A common method is the Fluorescence Polarization (FP) assay.

Detailed Methodology (FP-based):

-

Reagents & Materials:

-

Purified, recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D).[8]

-

Fluorescently labeled substrate, such as fluorescein-labeled cAMP (cAMP-FAM).[9]

-

Test compound (this compound) serially diluted in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).[8]

-

384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.[9]

-

-

Procedure:

-

Add diluted test compound or vehicle control to the wells of the microplate.[8]

-

Add the diluted recombinant PDE4 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.[8]

-

Initiate the enzymatic reaction by adding the cAMP-FAM substrate.[8] The enzyme begins to hydrolyze the substrate, cleaving the cyclic bond and freeing the phosphate group.[9]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[8]

-

Stop the reaction by adding a stop reagent that contains the phosphate-binding agent. This agent binds to the free phosphate on the hydrolyzed AMP-FAM, forming a large molecular complex.[9]

-

Read the fluorescence polarization of each well. The small, unhydrolyzed cAMP-FAM rotates rapidly, resulting in low polarization. The large complex formed with hydrolyzed AMP-FAM rotates slowly, resulting in high polarization.[9]

-

The degree of polarization is directly proportional to PDE4 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[8]

-

Objective: To measure the functional consequence of PDE4 inhibition on intracellular cAMP levels within a relevant cell type.

Principle: This assay quantifies the accumulation of cAMP in cells following stimulation of adenylyl cyclase, in the presence and absence of a PDE4 inhibitor.

Detailed Methodology (ELISA-based):

-

Reagents & Materials:

-

A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or U937 human monocytes.[11][12]

-

Adenylyl cyclase activator (e.g., Forskolin) or a specific receptor agonist.

-

Test compound (this compound) at various concentrations.

-

Cell lysis buffer.

-

A commercial cAMP competitive immunoassay kit (e.g., ELISA or HTRF).[11]

-

-

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a set time (e.g., 1 hour).[8]

-

Stimulate the cells with an adenylyl cyclase activator to induce a rapid increase in cAMP production.[11]

-

After a short incubation period, stop the reaction and lyse the cells to release the intracellular cAMP.[11]

-

Quantify the cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.[11]

-

Results are typically expressed as the fold increase in cAMP over the baseline, and the EC50 (the concentration of inhibitor that produces a half-maximal increase in cAMP) can be calculated.

-

Conclusion

This compound is a highly potent and selective PDE4 inhibitor, with exceptional activity against the PDE4B and PDE4D isoforms. This profile is determined through rigorous biochemical and cellular assays that form the foundation of PDE4 inhibitor characterization. The targeted inhibition of specific PDE4 isoforms, as exemplified by this compound, represents a key strategy in developing next-generation anti-inflammatory therapeutics with potentially improved efficacy and better safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Piclamilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piclamilast (RP 73401) is a second-generation, selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively targeting PDE4, this compound effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical secondary messenger involved in the regulation of inflammatory responses. This guide provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its mechanism of action, inhibitory potency, and its effects on various inflammatory cells. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme family, which is predominantly expressed in immune and inflammatory cells.[1] PDE4 is responsible for the hydrolysis of cAMP into its inactive form, adenosine monophosphate (AMP). Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which collectively suppress pro-inflammatory cellular functions.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: PDE Inhibitory Activity of this compound

| Target | Tissue/Cell Source | Assay Type | IC50 | Selectivity vs. Other PDEs |

| PDE4 | Human Neutrophils | Enzyme Inhibition Assay | 1 nM | >19,000-fold selective over other PDE isoenzymes |

| PDE4 | Pig Aorta | Enzyme Inhibition Assay | 16 nM | - |

| PDE4 | Eosinophil Soluble | Enzyme Inhibition Assay | 2 nM | - |

| PDE4B | Recombinant Human | Enzyme Inhibition Assay | 41 pM | - |